molecular formula C7H4ClNO5 B2870157 5-Chloro-2-hydroxy-3-nitrobenzoic acid CAS No. 7195-78-0

5-Chloro-2-hydroxy-3-nitrobenzoic acid

Cat. No.: B2870157
CAS No.: 7195-78-0
M. Wt: 217.56
InChI Key: SIYGNKVPVGTIHB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a chloro group, a hydroxyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

5-Chloro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid are not fully understood yet. It is known that the nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid typically involves the nitration of 5-chlorosalicylic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include Pd/C and hydrogen gas, typically under mild conditions.

    Substitution: Reagents such as aliphatic and aromatic amines can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Reduction: The major product is 5-chloro-2-hydroxy-3-aminobenzoic acid.

    Substitution: The products vary depending on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 3-Chloro-2-nitrobenzoic acid
  • 4-Chloro-2-nitrobenzoic acid

Uniqueness

5-Chloro-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-hydroxy-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGNKVPVGTIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The following procedure demonstrates the preparation of compound 1 with X=5−Cl, with comparable procedures being useful for obtaining related compounds having different X. A solution suspension of 10 g of 5-chlorosalicylic acid in 50 ml glacial acetic acid was cooled in an ice bath until the solvent began to freeze. The bath was exchanged to a room temperature water bath and 4.47 g of 90% fuming nitric acid (1:1 equivalent) in 3 ml glacial acetic acid was added dropwise. After addition was complete, the mixture was stirred for 150 minutes at room temperature (R. T.) in the water bath. It was then poured into 120 ml of ice. and water and stirred in an ice bath for 30 minutes. The precipitated solid was collected by filtration and air-dried overnight.
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